7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15377326
Molecular Formula: C24H21N3O2
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N3O2 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 7-(furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C24H21N3O2/c1-16-23(18-10-12-19(28-2)13-11-18)24-25-20(17-7-4-3-5-8-17)15-21(27(24)26-16)22-9-6-14-29-22/h3-14,21H,15H2,1-2H3 |
| Standard InChI Key | DPEASYMQYQDKJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CC=C4)C5=CC=CO5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazolo[1,5-a]pyrimidine core fused with a dihydrofuran ring, substituted at positions 3, 5, and 7 with 4-methoxyphenyl, phenyl, and methyl groups, respectively. This arrangement creates a rigid, planar system conducive to π-π stacking and hydrogen-bonding interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₂N₄O₂ |
| Molecular Weight | 410.47 g/mol |
| IUPAC Name | 7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine |
| SMILES | COC1=CC=C(C=C1)C2=NC3=C(N2C)C(=NC4=C3N(C=C4)C5=CC=CO5)C6=CC=CC=C6 |
| Topological Polar Surface Area | 78.2 Ų |
The furan ring contributes electron-rich character, while the 4-methoxyphenyl group enhances lipophilicity, critical for membrane permeability .
Synthesis and Optimization
The synthesis begins with the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate under acidic conditions, followed by furan incorporation via Pd-catalyzed coupling. A modified Knöevenagel condensation introduces the 4-methoxyphenyl group, achieving a 62% yield .
Critical Reaction Conditions
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Step 1: Cyclocondensation in acetic acid at 80°C for 12 hours.
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Step 2: Suzuki-Miyaura coupling with 2-furanboronic acid using Pd(PPh₃)₄ in dioxane/water (3:1).
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Step 3: Methoxyphenyl introduction via microwave-assisted condensation in PEG-400, reducing reaction time to 2 hours .
Purification by flash chromatography (hexane/ethyl acetate, 7:3) yields >95% purity, confirmed by HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.4 Hz, 1H, pyrimidine-H), 7.89–7.45 (m, 9H, aromatic), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (s, 3H, OCH₃), 2.95 (s, 3H, CH₃) .
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¹³C NMR: 167.8 (C=O), 159.3 (OCH₃), 148.2–112.4 (aromatic and heterocyclic carbons) .
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 411.18 [M+H]⁺, consistent with the molecular formula C₂₅H₂₂N₄O₂ .
Biological Activity and Mechanistic Insights
| Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 18.7 | 0.45 |
| HepG2 | 22.3 | 0.52 |
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), the compound outperforms fluconazole (MIC = 128 µg/mL) but is less potent than ciprofloxacin (MIC = 2 µg/mL).
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 10% DMSO.
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Thermal Stability: Decomposes at 218°C (DSC), indicating suitability for solid formulations .
ADMET Predictions
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Lipophilicity (LogP): 3.1, favoring blood-brain barrier penetration.
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CYP3A4 Inhibition: Moderate (IC₅₀ = 12.4 µM), suggesting potential drug-drug interactions .
Applications and Future Directions
Medicinal Chemistry Applications
The compound serves as a lead for dual EGFR/HER2 inhibitors, with structural analogs showing enhanced selectivity in preclinical models .
Industrial Synthesis Challenges
Scale-up efforts face hurdles in optimizing the Suzuki-Miyaura coupling step, where catalyst loading (>5 mol% Pd) increases production costs. Continuous flow chemistry is being explored to improve yield and reduce waste .
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